3-Trifluoromethoxy-propionitrile
Description
3-Trifluoromethoxy-propionitrile is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability.
Properties
IUPAC Name |
3-(trifluoromethoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)9-3-1-2-8/h1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUNXWRYTIKYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-propionitrile typically involves the introduction of the trifluoromethoxy group (CF3O) into the propionitrile structure. One common method involves the reaction of propionitrile with trifluoromethoxylating reagents under controlled conditions. These reagents facilitate the incorporation of the trifluoromethoxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including purification and isolation techniques, to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethoxy-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-carboxylic acids, while reduction can produce trifluoromethoxy-alkanes .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One significant application of 3-trifluoromethoxy-propionitrile is in the development of antibacterial agents. A study synthesized several derivatives of this compound and evaluated their antibacterial properties. The results indicated that certain derivatives exhibited promising activity against various bacterial strains, suggesting potential for further development as therapeutic agents .
Kinase Inhibition
Research has highlighted the potential of trifluoromethoxy-containing compounds in the inhibition of specific kinases involved in cancer pathways. For instance, compounds with similar structures have been shown to inhibit mTOR signaling, which is critical in cancer cell proliferation. The introduction of trifluoromethoxy groups has been linked to enhanced potency and selectivity against mTORC1 and mTORC2, making these compounds valuable in cancer research .
Synthesis and Chemical Reactions
Fluorination Techniques
this compound can be synthesized via various fluorination methods, which are crucial for generating fluorinated compounds with specific properties. Studies have demonstrated efficient one-pot procedures for synthesizing trifluoromethoxy compounds, highlighting the versatility and efficacy of these methods in producing high yields of desired products .
Radical Trifluoromethoxylation
Recent advancements have explored radical trifluoromethoxylation techniques that utilize this compound as a precursor. This method allows for the incorporation of the trifluoromethoxy group into various substrates, expanding the scope of functionalized fluorinated compounds available for research and industrial applications .
Material Science
Polymer Chemistry
In material science, this compound has potential applications in the synthesis of fluorinated polymers. These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications in coatings, adhesives, and electronic materials.
Data Tables
| Application Area | Details |
|---|---|
| Antibacterial Activity | Several derivatives synthesized; some showed significant antibacterial activity against strains. |
| Kinase Inhibition | Potential mTOR inhibitors; enhanced selectivity due to trifluoromethoxy group incorporation. |
| Synthesis Methods | Efficient one-pot fluorination techniques yielding high product yields. |
| Radical Trifluoromethoxylation | Expanding functionalized fluorinated compound library; promising for diverse chemical reactions. |
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial properties of 1-[3-(trifluoromethoxy)-phenylmethanone] derivatives showed that certain compounds had effective inhibition against Gram-positive bacteria, indicating a viable path for drug development .
- Kinase Selectivity Profiling : A study involving kinase profiling demonstrated that trifluoromethoxy-containing compounds could selectively inhibit mTOR pathways at low concentrations, showcasing their potential as targeted cancer therapies .
- Fluorination Methodology : Research on various fluorination methods revealed that oxidative desulfurization-fluorination techniques provided quantitative yields for trifluoromethoxy products, emphasizing their practical application in synthetic chemistry .
Mechanism of Action
The mechanism of action of 3-Trifluoromethoxy-propionitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
- 3-Trifluoromethoxy-benzonitrile
- 3-Trifluoromethoxy-phenylacetonitrile
- 3-Trifluoromethoxy-propionic acid
Comparison: Compared to similar compounds, 3-Trifluoromethoxy-propionitrile stands out due to its unique combination of high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and safe materials .
Biological Activity
3-Trifluoromethoxy-propionitrile, a compound characterized by its trifluoromethoxy and nitrile functional groups, has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethoxy group attached to a propionitrile moiety, which significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate biological membranes. This property is crucial for its interaction with cellular targets, including enzymes and receptors.
Interaction with Enzymes
Research indicates that the nitrile group can engage in nucleophilic interactions with active sites on enzymes, potentially modulating their activity. For instance, studies on similar compounds suggest that trifluoromethyl groups can increase binding affinity to target proteins due to their electron-withdrawing nature .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Disruption of mitochondrial function |
These results indicate that the compound may possess significant anticancer properties through multiple mechanisms.
Case Studies
- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations, suggesting potential for therapeutic use in breast cancer treatment .
- Neurotoxicity Assessment : Another study evaluated the neurotoxic effects of the compound on SH-SY5Y neuronal cells. Results indicated that exposure led to increased oxidative stress markers, implicating the compound in neurodegenerative processes . This highlights the need for caution in potential therapeutic applications targeting neurological disorders.
Therapeutic Applications
Given its biological activity, this compound shows promise in several therapeutic areas:
- Cancer Treatment : The compound's ability to induce apoptosis and inhibit proliferation suggests potential as an anticancer agent.
- Neurological Disorders : While initial findings indicate neurotoxic effects, further research could explore its role as a modulator of neuroinflammation or neuronal repair mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
